



Application Notes: Modeling Striatal Degeneration with 3-Nitropropionic Acid

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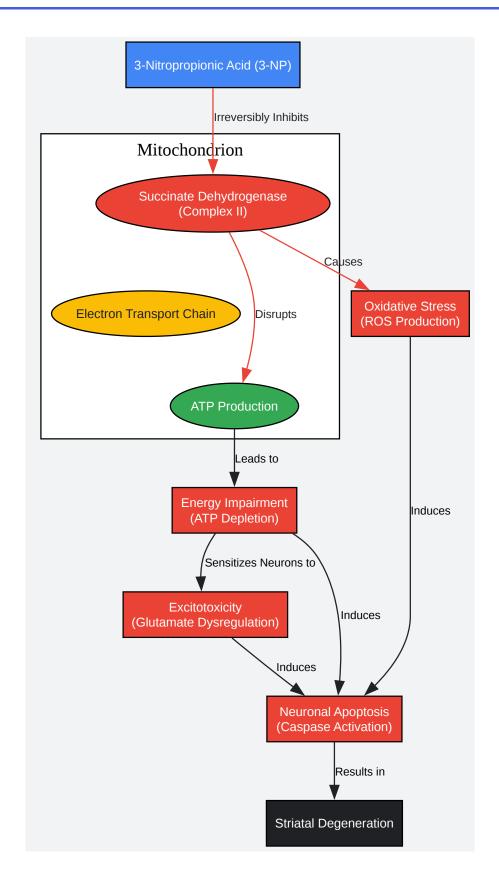
Introduction

Systemic administration of **3-Nitropropionic acid** (3-NP), a mycotoxin produced by various fungi, serves as a robust and widely utilized experimental model for inducing striatal degeneration.[1] This model is particularly relevant for studying neurodegenerative disorders that involve mitochondrial dysfunction, such as Huntington's disease (HD).[2][3] 3-NP is an irreversible inhibitor of succinate dehydrogenase (SDH), or Complex II, in the mitochondrial electron transport chain.[2][4] This inhibition leads to a cascade of events including energy impairment, excitotoxicity, and oxidative stress, ultimately causing selective degeneration of medium spiny neurons in the striatum, mirroring the neuropathology seen in HD.[3][5] The 3-NP model allows researchers to investigate pathogenic mechanisms and evaluate potential neuroprotective therapies.[6][7]

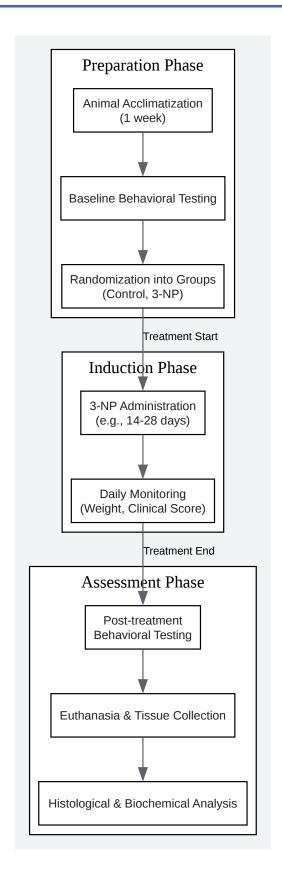
Mechanism of Action

The neurotoxicity of 3-NP is triggered by its primary action on mitochondria. By irreversibly inhibiting SDH, 3-NP disrupts the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to a severe deficit in ATP production.[5][6] This energy failure sensitizes neurons to glutamate-mediated excitotoxicity.[4][8] The compromised mitochondrial function also results in the excessive production of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and damage to cellular components.[3][9] These three interacting pathways—energy impairment, excitotoxicity, and oxidative stress—cooperatively contribute to the selective degeneration of striatal neurons.[5]









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